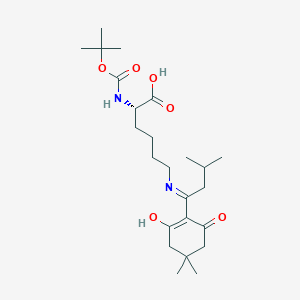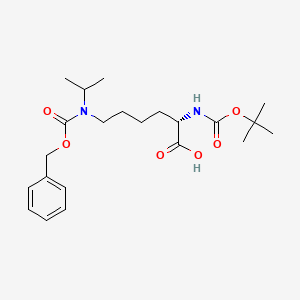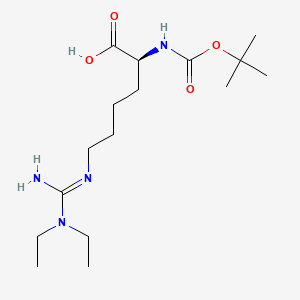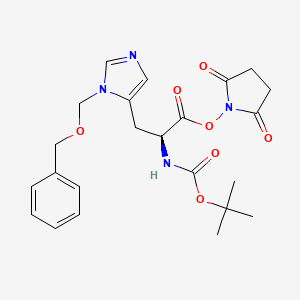![molecular formula C13H23NO4 B613751 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, ethyl ester, (2R)- CAS No. 1263046-12-3](/img/structure/B613751.png)
4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, ethyl ester, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate is a chemical compound with the molecular formula C11H19NO4. It is a derivative of amino acids and is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, ethyl ester, (2R)- typically involves the esterification of the corresponding amino acid derivative. One common method involves the reaction of (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, ethyl ester, (2R)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein engineering.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, ethyl ester, (2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites on enzymes, leading to changes in their activity.
Comparison with Similar Compounds
Ethyl (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate can be compared with other similar compounds, such as:
M4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, ethyl ester, (2R)-: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate: Similar structure but with an additional amino group.
Ethyl (2R)-2-{[®-2-methylpropane-2-sulfinyl]amino}-4-[4-(1H-pyrrol-1-yl)phenyl]pent-4-enoate: Contains a sulfinyl group and a pyrrole ring, making it more complex.
The uniqueness of 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, ethyl ester, (2R)- lies in its specific ester and amino acid derivative structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-7-9-13(6,10(15)17-8-2)14-11(16)18-12(3,4)5/h7H,1,8-9H2,2-6H3,(H,14,16)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNUZALGJAHALH-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC=C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@](C)(CC=C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)




